Bienvenue dans la boutique en ligne BenchChem!

AR420626

Receptor pharmacology GPCR signaling Selectivity profiling

AR420626 is the only commercially available, highly selective FFAR3 (GPR41) agonist that does not activate FFAR2 at concentrations up to 100 µM. Unlike endogenous SCFAs—which are non-selective and confound results via HDAC inhibition—AR420626 enables precise dissection of FFAR3-mediated pathways in metabolic regulation (GLP-1 secretion, GLUT4 translocation), hepatocellular carcinoma (GPR41/HDAC/mTOR axis), and immune cell function. Sourcing this tool compound ensures unambiguous receptor-specific data, replacing unreliable dual agonists or pan‑HDAC‑inhibiting fatty acids. Verify availability and secure batch‑reserved stock for your pivotal studies.

Molecular Formula C21H18Cl2N2O3
Molecular Weight 417.3 g/mol
Cat. No. B15606301
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAR420626
Molecular FormulaC21H18Cl2N2O3
Molecular Weight417.3 g/mol
Structural Identifiers
InChIInChI=1S/C21H18Cl2N2O3/c1-11-18(21(27)25-15-10-12(22)7-8-13(15)23)20(17-6-3-9-28-17)19-14(24-11)4-2-5-16(19)26/h3,6-10,20,24H,2,4-5H2,1H3,(H,25,27)
InChIKeyGGTYQECCGLBHGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





AR420626 Procurement Guide: Selective FFAR3 (GPR41) Agonist for Metabolic and Inflammatory Research


AR420626 (CAS 1798310-55-0) is a synthetic, small-molecule selective agonist for the Free Fatty Acid Receptor 3 (FFAR3), also known as GPR41 [1]. This Gαi/o-coupled GPCR is endogenously activated by short-chain fatty acids (SCFAs) like propionate and butyrate [2]. AR420626 is distinguished by its high receptor selectivity and potency, with a reported IC50 of 117 nM for FFAR3 and no activation of the closely related FFAR2 (GPR43) at concentrations up to 100 µM . It is a critical tool compound for dissecting the specific roles of FFAR3 signaling in metabolic regulation, inflammation, and oncology, as SCFAs have broad and non-selective effects on multiple cellular targets including other receptors and histone deacetylases (HDACs) [3].

Why AR420626 Cannot Be Substituted: The Criticality of FFAR3 Selectivity Over FFAR2 and SCFAs


Generic substitution of AR420626 with alternative FFAR3 activators, such as endogenous short-chain fatty acids (SCFAs) or other synthetic agonists, is not scientifically valid due to critical differences in selectivity and mechanism. SCFAs like propionate and butyrate are non-selective, potently activating both FFAR3 and FFAR2 [1], and act as pan-HDAC inhibitors, which confounds the interpretation of experimental results [2]. Conversely, some tool compounds like CFMB are potent dual FFAR2/FFAR3 agonists, which also fails to delineate the individual receptor's contribution [3]. The value of AR420626 lies in its specific, targeted activation of FFAR3, enabling researchers to isolate its distinct signaling pathways from those of FFAR2. The quantitative evidence below demonstrates precisely how this selectivity translates to unique biological outcomes that cannot be replicated by non-selective or dual-acting agents.

AR420626 Quantitative Evidence Guide: Verifiable Differentiation vs. Comparators


Receptor Selectivity: AR420626 vs. FFAR2 (GPR43) Activation

AR420626 is a selective agonist for FFAR3 and does not activate the closely related receptor FFAR2, even at high concentrations. This contrasts sharply with endogenous SCFA ligands which activate both receptors with comparable potency, and with other synthetic agonists like CFMB, which is a potent dual FFAR2/FFAR3 agonist .

Receptor pharmacology GPCR signaling Selectivity profiling

Potency in Functional Assays: AR420626 vs. GPR41 Modulator 1

AR420626 is a more potent agonist of GPR41/FFAR3 compared to other synthetic tool compounds like GPR41 Modulator 1 (compound 10ak). AR420626 achieves its effect at a lower concentration, making it a superior tool for studying receptor pharmacology at low receptor occupancy .

Receptor pharmacology GPCR signaling Potency comparison

Functional Selectivity in Cellular Signaling: AR420626 vs. Propionate

In studies of anion secretion in rat caecum, AR420626 only partially mimics the effect of the natural agonist propionate. This quantitative difference reveals that FFAR3 activation is necessary but not sufficient for the full response seen with propionate, which also engages FFAR2 and other pathways. This highlights the need for a selective agonist like AR420626 to dissect these specific pathways [1].

Gastrointestinal physiology Ion transport Functional selectivity

In Vivo Anti-Tumor Efficacy: AR420626 in HCC Xenograft Model

AR420626 has demonstrated quantifiable in vivo anti-tumor activity in a xenograft model of hepatocellular carcinoma (HCC). This differentiates it from simple SCFAs, which have not shown comparable robust, single-agent in vivo tumor growth suppression in this model, and provides a key data point for researchers exploring FFAR3 as an oncology target [1].

Oncology Hepatocellular carcinoma In vivo pharmacology

In Vivo Metabolic Effects: AR420626 Improves Glucose Tolerance in Diabetic Models

AR420626 shows a clear in vivo therapeutic effect in diabetic animal models by improving glucose homeostasis, a finding that differentiates it from other FFAR3 agonists which may not have demonstrated this systemic metabolic benefit. It acts via a defined GPR41/Ca2+/GLUT4 translocation pathway in muscle [1].

Metabolic disease Diabetes In vivo pharmacology

High-Impact Research Applications for AR420626 Based on Validated Evidence


Dissecting FFAR3-Specific vs. FFAR2-Mediated Signaling in Immune and Metabolic Cells

Leverage AR420626's well-documented selectivity over FFAR2 (no activation up to 100 µM) to design experiments that clearly delineate the distinct and often opposing roles of these two SCFA-sensing receptors in immune cell function, adipocyte biology, and enteroendocrine hormone secretion (e.g., GLP-1) . This is a critical application where non-selective agonists like propionate or CFMB would produce ambiguous results.

Investigating the GPR41-HDAC-mTOR Axis in Hepatocellular Carcinoma

Utilize AR420626 as a chemical probe to specifically activate the GPR41/FFA3-HDAC-mTOR signaling pathway in HCC cell lines (HepG2, HLE) and in vivo xenograft models, as established by Mikami et al. [1]. This application is not feasible with SCFAs, which act as direct pan-HDAC inhibitors and would bypass the receptor-mediated mechanism under investigation [1].

Validating GPR41 as a Target for Enhancing Skeletal Muscle Glucose Disposal

Employ AR420626 to confirm the role of GPR41 in stimulating Ca2+ influx and GLUT4 translocation in C2C12 myotubes, a mechanism linked to improved insulin sensitivity and glucose tolerance in diabetic mouse models [2]. This provides a specific tool to validate GPR41's potential in metabolic disease, differentiating it from other targets involved in glucose homeostasis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for AR420626

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.